molecular formula C7H4O2S B3328555 3-(Thiophen-2-yl)prop-2-ynoic acid CAS No. 4843-44-1

3-(Thiophen-2-yl)prop-2-ynoic acid

Cat. No. B3328555
CAS RN: 4843-44-1
M. Wt: 152.17 g/mol
InChI Key: XOLCGOHVBZMILJ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C7H4O2S . It has a molecular weight of 152.17 g/mol .


Molecular Structure Analysis

The molecular structure of 3-(Thiophen-2-yl)prop-2-ynoic acid consists of a thiophene ring attached to a propynoic acid group .

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as 3-(Thiophen-2-yl)prop-2-ynoic acid, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Use in Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 3-(Thiophen-2-yl)prop-2-ynoic acid could potentially be used in similar applications.

Application in Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that 3-(Thiophen-2-yl)prop-2-ynoic acid could be used in the development of new organic semiconductors.

4. Use in Organic Field-Effect Transistors (OFETs) Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that 3-(Thiophen-2-yl)prop-2-ynoic acid could be used in the development of OFETs.

5. Application in Organic Light-Emitting Diodes (OLEDs) Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 3-(Thiophen-2-yl)prop-2-ynoic acid could be used in the development of OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . This suggests that 3-(Thiophen-2-yl)prop-2-ynoic acid could potentially exhibit similar properties.

7. Use in the Synthesis of Anticancer Agents 2-Butylthiophene, a thiophene derivative, is used as a raw material in the synthesis of anticancer agents . This suggests that 3-(Thiophen-2-yl)prop-2-ynoic acid could potentially be used in the synthesis of anticancer agents.

8. Use in the Synthesis of Anti-Atherosclerotic Agents 2-Octylthiophene, another thiophene derivative, is used in the synthesis of anti-atherosclerotic agents . This suggests that 3-(Thiophen-2-yl)prop-2-ynoic acid could potentially be used in the synthesis of anti-atherosclerotic agents.

Safety and Hazards

The safety and hazards associated with 3-(Thiophen-2-yl)prop-2-ynoic acid are not specified in the available sources .

properties

IUPAC Name

3-thiophen-2-ylprop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLCGOHVBZMILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305430
Record name 3-(2-Thienyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)prop-2-ynoic acid

CAS RN

4843-44-1
Record name 3-(2-Thienyl)-2-propynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4843-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(thiophen-2-yl)prop-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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